3-(Isoquinolin-1-yloxy)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is a colorless hygroscopic liquid at room temperature with a penetrating, unpleasant odor. Piperidin-2-one is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(Isoquinolin-1-yloxy)piperidin-2-one” would be expected to contain the isoquinoline and piperidin-2-one structures. Isoquinoline is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring. Piperidin-2-one is a six-membered ring with one nitrogen atom and a ketone functional group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, isoquinoline and piperidine derivatives are known to undergo a variety of chemical reactions. These can include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Isoquinoline is a colorless hygroscopic liquid at room temperature .Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives : Isoquinoline derivatives, due to their diverse biological activities, have been the subject of extensive pharmacological studies. These compounds exhibit a range of therapeutic potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This broad spectrum of biological activities suggests that isoquinoline derivatives, including compounds similar to 3-(Isoquinolin-1-yloxy)piperidin-2-one, could serve as a foundation for developing novel pharmacotherapeutics (Danao et al., 2021).
Natural Isoquinoline Alkaloids : Natural isoquinoline alkaloids have shown confirmed antimicrobial, antibacterial, antitumor, and other activities, highlighting their importance in drug discovery. The pharmacological activities and SAR (structure-activity relationship) of these compounds indicate potential new applications for isoquinoline derivatives in medicinal chemistry and therapeutic interventions (Dembitsky et al., 2015).
Drug Design and Therapeutics : Isoquinoline alkaloids have been explored for their binding aspects with nucleic acids, suggesting their therapeutic potential in drug design. This includes anticancer properties and the possibility of using such compounds in the development of new drugs with effective therapeutic agents (Bhadra & Kumar, 2012).
Antioxidant Activity : The antioxidant activity of phenolic compounds, such as those structurally related to isoquinoline derivatives, has been extensively reviewed. These compounds play significant roles in various biological and pharmacological effects, further suggesting the potential research applications of isoquinoline derivatives in areas requiring antioxidant properties (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-isoquinolin-1-yloxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-12(6-3-8-15-13)18-14-11-5-2-1-4-10(11)7-9-16-14/h1-2,4-5,7,9,12H,3,6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBYIXCECSKIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.